REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11] |f:0.1,2.3.4|
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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Cl.FC1=C(C=CC(=C1)F)NN
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous sodium carbonate (50 mL) and brine (100 mL
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Type
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DRY_WITH_MATERIAL
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Details
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50 mL), dried (sodium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1)F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |